

ACY-1083: A Novel Regulator of Protein Trafficking in Neuropathic Disorders

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Compound of Interest

Compound Name: ACY-1083

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An In-depth Technical Guide on the Core Mechanisms of a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ACY-1083**, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor, and its pivotal role in the regulation of intracellular protein trafficking. The focus of this document is to delineate the mechanism of action, summarize key experimental findings, and provide detailed protocols for the methodologies cited.

Introduction to ACY-1083 and its Therapeutic Potential

ACY-1083 is a potent and selective small molecule inhibitor of HDAC6, an enzyme primarily located in the cytoplasm. Unlike other HDAC isoforms that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, including α -tubulin and cortactin. The acetylation status of these proteins is critical for regulating key cellular processes such as intracellular transport, cell migration, and autophagy.

The therapeutic potential of **ACY-1083** has been extensively explored in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of many cancer

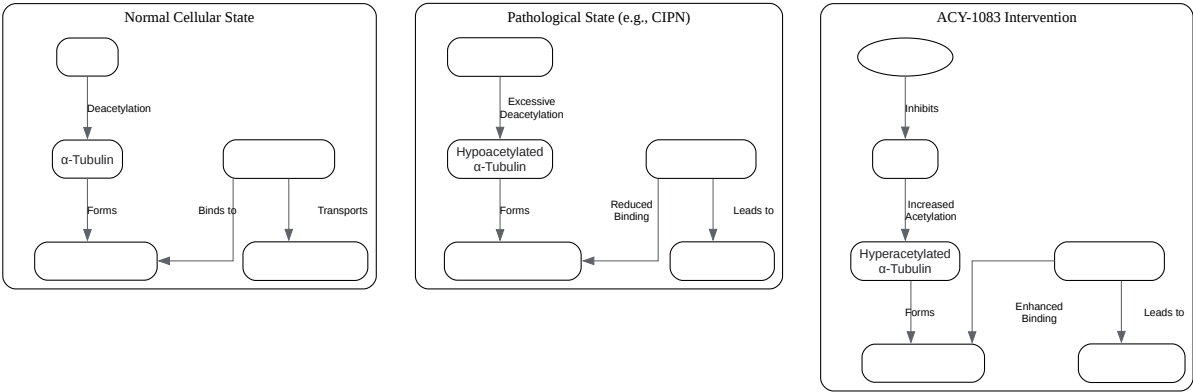
treatments.[1] CIPN is often associated with impaired axonal transport, particularly of mitochondria, leading to energy deficits in the distal axons and subsequent nerve damage. By inhibiting HDAC6, **ACY-1083** increases the acetylation of α -tubulin, a core component of microtubules, thereby enhancing the efficiency of protein and organelle trafficking along these cellular highways.[2]

Mechanism of Action: The Role of HDAC6 in Protein Trafficking

HDAC6 deacetylates α -tubulin on lysine 40, a post-translational modification that influences the binding of motor proteins, such as kinesin and dynein, to microtubules. These motor proteins are responsible for the anterograde and retrograde transport of various cellular cargoes, including mitochondria, synaptic vesicles, and signaling molecules.

In pathological conditions like CIPN, HDAC6 activity can be dysregulated, leading to hypoacetylation of α -tubulin and impaired axonal transport. This disruption in protein trafficking is a key contributor to the neurotoxicity observed in CIPN.

ACY-1083 selectively inhibits the deacetylase activity of HDAC6, leading to an accumulation of acetylated α -tubulin. This hyperacetylation of microtubules is thought to restore the proper binding and function of motor proteins, thereby rescuing the deficits in axonal transport and mitigating the symptoms of neuropathy.



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Caption: Signaling pathway of **ACY-1083**'s mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy and mechanism of **ACY-1083**.

Table 1: In Vitro Inhibitory Activity of **ACY-1083**

Target	IC50 (nM)	Selectivity vs. other HDACs	Reference
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| HDAC6 | 3 | >260-fold |[\[2\]](#)[\[3\]](#) |

Table 2: In Vivo Efficacy of **ACY-1083** in a Cisplatin-Induced Neuropathy Model

Animal Model	Drug	Dosage	Dosing Regimen	Outcome	Reference
Mice	Cisplatin	2.3 mg/kg/day	5 days on, 5 days rest, 5 days on	Induction of mechanical hypersensitivity	[4]
Mice	ACY-1083	10 mg/kg/day	Daily intraperitoneal injections for 14 days	Reversal of mechanical hypersensitivity	[4]

| Mice | **ACY-1083** | 3 mg/kg or 10 mg/kg | 7 daily doses | 10 mg/kg dose effectively relieved cisplatin-induced mechanical allodynia |[\[2\]](#) |

Table 3: Effect of **ACY-1083** on Mitochondrial Function

Measurement	Condition	Result	Reference
Mitochondrial Bioenergetics (Tibial Nerve)	Cisplatin + ACY-1083 (11 injections)	Significant interaction for baseline respiration, ATP-coupled respiration, proton leak, and maximal respiratory capacity	[2]
Mitochondrial Bioenergetics (DRG Neurons)	Cisplatin + ACY-1083 (11 injections)	Significant difference for maximal respiratory capacity vs. saline + vehicle	[2]

| Mitochondrial Motility (in vitro DRG neurons) | Cisplatin + **ACY-1083** (3 hours) | Prevented cisplatin-induced decrease in mitochondrial transport [\[\[2\]](#) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cisplatin-Induced Peripheral Neuropathy Model in Mice

Objective: To induce a robust and reproducible model of chemotherapy-induced peripheral neuropathy.

Materials:

- Male C57BL/6J mice
- Cisplatin (dissolved in sterile 0.9% saline)
- Vehicle (sterile 0.9% saline)
- Intraperitoneal (i.p.) injection supplies

Protocol:

- Administer cisplatin at a dose of 2.3 mg/kg/day via i.p. injection for 5 consecutive days.
- Follow with a 5-day rest period where no treatment is given.
- Administer a second cycle of cisplatin at the same dose for 5 consecutive days.
- The cumulative dose of cisplatin is 23 mg/kg.
- Monitor mice for signs of neuropathy, such as mechanical allodynia, starting 3 days after the final cisplatin dose.

Assessment of Mechanical Allodynia using von Frey Filaments

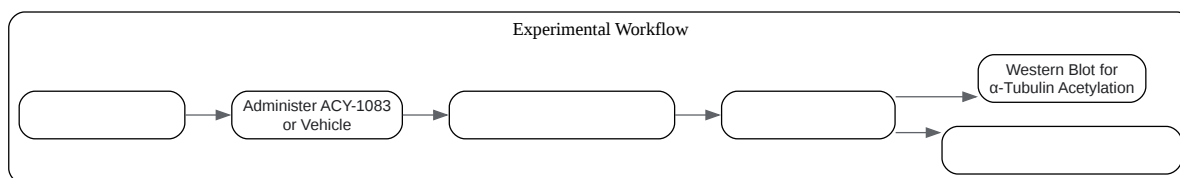
Objective: To quantify the tactile sensitivity of the hind paws as a measure of mechanical allodynia.

Materials:

- von Frey filaments with varying bending forces
- Elevated wire mesh platform
- Testing chambers

Protocol:

- Acclimate mice to the testing environment by placing them in individual chambers on the wire mesh platform for at least 30 minutes before testing.
- Apply von Frey filaments to the plantar surface of the hind paw with sufficient force to cause slight bending.
- Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
- Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use a filament with a lower force; if there is no response, use a filament with a higher force.
- Continue this pattern for several trials after the first crossover of response.
- Calculate the 50% paw withdrawal threshold using the formula described by Dixon.



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